![molecular formula C15H16ClNO2 B1623400 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 84509-31-9](/img/structure/B1623400.png)
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Overview
Description
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s by a team of researchers at Sterling Winthrop Inc. in the United States. Since then, it has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.
Mechanism of Action
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively. By binding to these receptors, 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 can modulate the release of neurotransmitters and cytokines, leading to its analgesic and anti-inflammatory effects. Additionally, 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to modulate the release of dopamine, serotonin, and other neurotransmitters, leading to its potential use in the treatment of mood disorders such as depression and anxiety. It has also been shown to have antitumor effects in some cancer cell lines, although further research is needed in this area.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 in scientific research is its well-established pharmacological profile. Its effects on the cannabinoid receptors have been extensively studied, and its analgesic and anti-inflammatory effects have been demonstrated in a range of animal models. However, there are also some limitations to its use, particularly in terms of its potential for abuse and dependence. Therefore, it is important to use caution when working with this compound and to follow appropriate safety protocols.
Future Directions
There are many potential future directions for research on 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 and related compounds. For example, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to determine its potential use in the treatment of neurodegenerative diseases. Additionally, there is growing interest in the use of cannabinoids for the treatment of opioid addiction, and 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 may have a role to play in this area. Finally, there is a need for further research on the safety and efficacy of 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 in human subjects, particularly in the context of chronic pain and inflammation.
Scientific Research Applications
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, it has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of chronic pain, inflammation, and neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
properties
IUPAC Name |
5-naphthalen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-10-16-8-14(18-15)9-17-15;/h1-7,14,16H,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJDIXJHKIYNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)(CN1)C3=CC4=CC=CC=C4C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004788 | |
Record name | 5-(Naphthalen-2-yl)-6,8-dioxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride | |
CAS RN |
84509-31-9 | |
Record name | 6,8-Dioxa-3-azabicyclo(3.2.1)octane, 5-(2-naphthalenyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084509319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Naphthalen-2-yl)-6,8-dioxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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